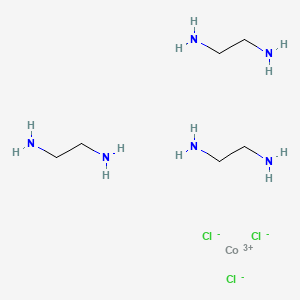
L-Tyrosine, N-L-alanyl-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N-L-alanyl-3-hydroxy- is a dipeptide composed of L-tyrosine and L-alanineIt is formed by the condensation of L-alanine methyl ester and L-tyrosine, resulting in a compound that can be rapidly broken down to release tyrosine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine, N-L-alanyl-3-hydroxy- typically involves the use of α-ester acyltransferase as a biocatalyst. The reaction conditions include the use of alanine methyl ester (L-Ala-OMe) and tyrosine (L-Tyr) as acyl donor and nucleophile, respectively. The reaction is optimized by using boric acid-borax (0.2 mol/L), maintaining a temperature of 30°C, and adjusting the pH to 9.5. The ratio of acyl donor to nucleophile is maintained at 2:1, and the reaction mixture contains DES (ChCl/urea) and 15% (v/v) water content .
Industrial Production Methods: In industrial settings, the production of L-Tyrosine, N-L-alanyl-3-hydroxy- involves similar reaction conditions but on a larger scale. The process includes the preparation of alanine methyl ester and tyrosine solutions, followed by the addition of the biocatalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: L-Tyrosine, N-L-alanyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the α-amino, α-carboxyl, and phenolic hydroxyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of L-Tyrosine, N-L-alanyl-3-hydroxy- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of L-Tyrosine, N-L-alanyl-3-hydroxy- include derivatives such as 3,4-dihydroxyphenylalanine (L-DOPA) and other hydroxylated compounds. These products have significant applications in the pharmaceutical and cosmetic industries .
Aplicaciones Científicas De Investigación
L-Tyrosine, N-L-alanyl-3-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various high-value chemicals. In biology, it plays a role in the study of protein synthesis and enzyme catalysis. In medicine, it is used in the development of drugs for the treatment of conditions such as vitiligo and neurodegenerative disorders. In the industry, it is employed in the production of food additives and cosmetics .
Mecanismo De Acción
The mechanism of action of L-Tyrosine, N-L-alanyl-3-hydroxy- involves its breakdown into tyrosine, which is then utilized in various biochemical pathways. Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, epinephrine, and norepinephrine. These neurotransmitters play crucial roles in the regulation of mood, cognition, and stress response .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to L-Tyrosine, N-L-alanyl-3-hydroxy- include other dipeptides such as L-Alanyl-L-tyrosine, L-Alanyl-L-phenylalanine, and L-Alanyl-L-tryptophan. These compounds share similar structural features and biochemical properties .
Uniqueness: L-Tyrosine, N-L-alanyl-3-hydroxy- is unique due to its specific combination of L-tyrosine and L-alanine, which imparts distinct physicochemical properties and biological activities. Its ability to be rapidly broken down to release tyrosine makes it particularly valuable in medical and nutritional applications .
Propiedades
Número CAS |
37181-64-9 |
|---|---|
Fórmula molecular |
C12H16N2O5 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O5/c1-6(13)11(17)14-8(12(18)19)4-7-2-3-9(15)10(16)5-7/h2-3,5-6,8,15-16H,4,13H2,1H3,(H,14,17)(H,18,19)/t6-,8-/m0/s1 |
Clave InChI |
ITJWIBNTLYIIJY-XPUUQOCRSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


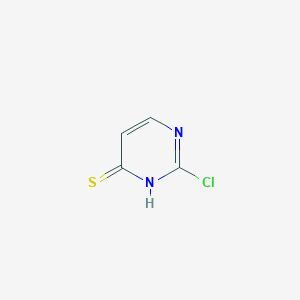

![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
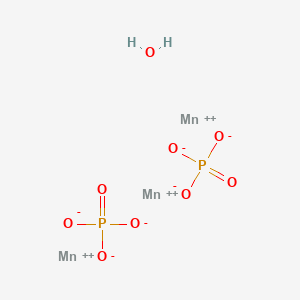
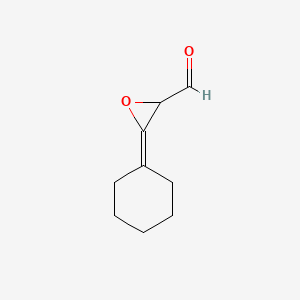
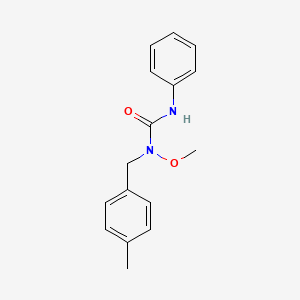
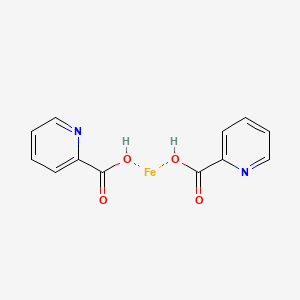
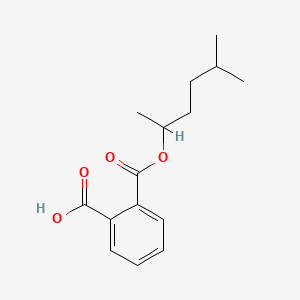

![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
